molecular formula C8H4F2O4 B102661 4,5-Difluorophthalic acid CAS No. 18959-31-4

4,5-Difluorophthalic acid

Cat. No. B102661
CAS RN: 18959-31-4
M. Wt: 202.11 g/mol
InChI Key: FFSBOABNRUJQFW-UHFFFAOYSA-N
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Patent
US05436368

Procedure details

The title compound of Example 2 (28.2 g, 139.5 mmol) was suspended in 90 ml of acetic anhydride and heated to reflux for 2 hours. The reaction was evaporated to dryness to give 24.4 g of the title compound as crude product (95% yield). 1H NMR(CDCI3) : 7.73 (t). I.R.: 3025 (m), 1877 (m), 1794 (vs), 1505 (s) , 1220 (vs), 910 (s) , 780 (rs) cm-1.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:12]([OH:14])=[O:13])[C:5](=[CH:9][C:10]=1[F:11])[C:6]([OH:8])=O>C(OC(=O)C)(=O)C>[F:11][C:10]1[CH:9]=[C:5]2[C:6](=[O:8])[O:14][C:12](=[O:13])[C:4]2=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
FC=1C=C(C(C(=O)O)=CC1F)C(=O)O
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(=O)OC2=O)=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: CALCULATEDPERCENTYIELD 95%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.